3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine
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Overview
Description
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and an amine group linked through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazole is replaced by the amine group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure but differs in the functional groups attached.
1,3-Dimethyl-5-hydroxypyrazole: Similar core structure with a hydroxyl group instead of the amine group.
Uniqueness
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine is unique due to its specific substitution pattern and the presence of both amine and pyrazole functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)oxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-8(11(2)10-7)12-5-3-4-9/h6H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQMNAYDHVOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OCCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518478-83-5 |
Source
|
Record name | 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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